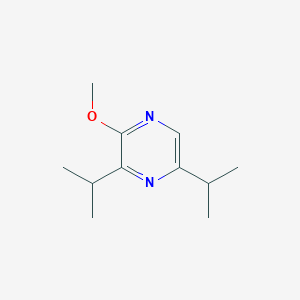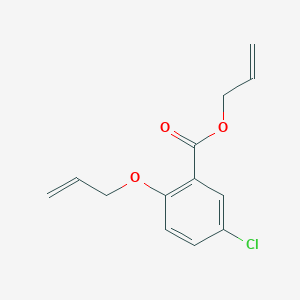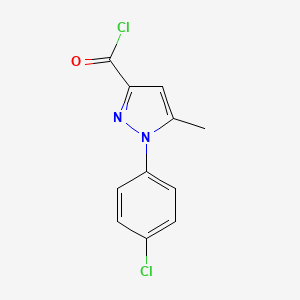
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions often include refluxing in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Carboxylic Acids and Oxidized Derivatives: Formed from oxidation reactions.
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carbonyl chloride: Similar structure but with different substitution patterns on the pyrazole ring.
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research applications .
Properties
CAS No. |
786727-13-7 |
|---|---|
Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-6-10(11(13)16)14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
InChI Key |
WJJUHHNSQNUDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
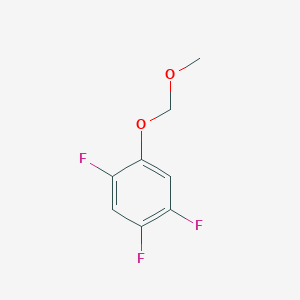

![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
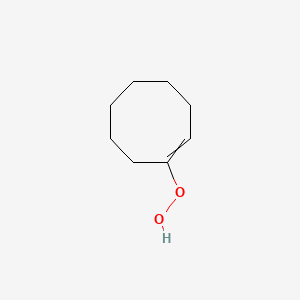

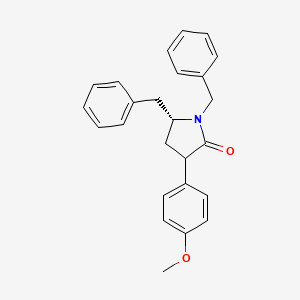
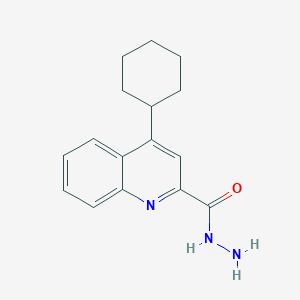
methanone](/img/structure/B14226104.png)
